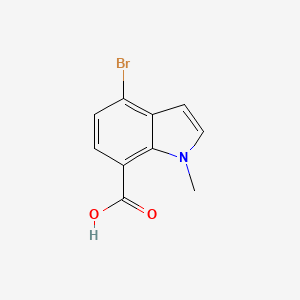

4-bromo-1-methyl-1H-Indole-7-carboxylic acid

Description

Molecular Geometry and Crystallographic Characterization

The molecular geometry of 4-bromo-1-methyl-1H-indole-7-carboxylic acid is shaped by the planar indole nucleus, which consists of a bicyclic structure combining a benzene ring fused to a pyrrole ring. The bromine atom at the 4-position introduces steric and electronic perturbations, while the methyl group at the 1-position and the carboxylic acid at the 7-position further modulate the molecule’s three-dimensional arrangement. Although direct crystallographic data for this specific compound are unavailable, analogous structures provide insights. For example, methyl 1-methyl-1H-indole-3-carboxylate crystallizes in a planar configuration due to conjugation across the indole system. Similarly, 1-(4-bromophenyl)but-3-yn-1-one adopts a monoclinic crystal system (space group P2~1~/n) stabilized by C–H⋯O hydrogen bonds and C=O⋯C≡C interactions. These observations suggest that this compound may exhibit comparable planar geometry and intermolecular interactions, particularly between the carboxylic acid group and adjacent atoms.

The methyl group at the 1-position likely induces minor deviations from planarity due to steric hindrance, while the bromine atom’s van der Waals radius (1.85 Å) could influence packing efficiency in the solid state. Theoretical models predict a molecular weight of 254.08 g/mol for the methyl ester analog, which aligns with the calculated mass of the carboxylic acid derivative after accounting for the ester-to-acid functional group transformation.

Electronic Structure and Resonance Effects

The electronic structure of this compound is dominated by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, coupled with the electron-donating character of the methyl group. The indole ring’s inherent aromaticity facilitates resonance stabilization, with the lone pair of the pyrrole nitrogen participating in conjugation across the π-system. Bromine’s −I effect reduces electron density at the 4-position, rendering the adjacent carbon electrophilic. Conversely, the methyl group at the 1-position exerts a +I effect, enhancing electron density at the nitrogen and adjacent positions.

The carboxylic acid moiety at the 7-position introduces additional resonance pathways. Deprotonation of the –COOH group generates a carboxylate anion, which can delocalize negative charge into the indole ring via conjugation. This interaction is evident in the UV–vis spectra of related compounds, such as methyl 1-methyl-1H-indole-3-carboxylate, which exhibits a λ~max~ at 297 nm due to π→π* transitions. Comparative analysis with 4-bromo-1H-indole-7-carboxylic acid (C~9~H~6~BrNO~2~) suggests that methylation at the 1-position slightly redshifts absorption maxima by altering electron density distribution.

Positional Isomerism in Brominated Methylindole Carboxylic Acids

Positional isomerism significantly impacts the physicochemical properties of brominated methylindole carboxylic acids. The following table contrasts key features of this compound with its positional isomers:

The 7-carboxylic acid isomer benefits from greater conjugation between the carboxyl group and the indole ring compared to the 6-carboxylic acid derivative, where steric clashes between the carboxyl and methyl groups may reduce resonance stabilization. Additionally, the absence of the 1-methyl group in 4-bromo-1H-indole-7-carboxylic acid results in higher solubility in polar solvents due to increased hydrogen-bonding capacity.

Comparative Analysis with Related Indole Carboxylate Derivatives

This compound shares structural motifs with several indole derivatives, including esters and non-methylated analogs. The methyl ester counterpart, methyl 4-bromo-1H-indole-7-carboxylate (C~10~H~8~BrNO~2~), exhibits a molecular weight of 254.08 g/mol, identical to the carboxylic acid form, but differs in reactivity due to the ester’s lower polarity. Hydrolysis of the ester to the carboxylic acid enhances water solubility, as seen in the pK~a~ differences between the two functional groups.

Comparative Hirshfeld surface analysis of related brominated compounds, such as 1-(4-bromophenyl)but-3-yn-1-one, reveals that H⋯H (26.3%), C⋯H/H⋯C (23.1%), and H⋯Br/Br⋯H (18.4%) interactions dominate crystal packing. Applying this to this compound, the carboxylic acid group would likely participate in O–H⋯O hydrogen bonds, while bromine engages in halogen bonding. These interactions contrast with those in 4-bromo-1-methyl-1H-indole-6-carboxylic acid, where the carboxyl group’s position may limit hydrogen-bonding networks.

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

4-bromo-1-methylindole-7-carboxylic acid |

InChI |

InChI=1S/C10H8BrNO2/c1-12-5-4-6-8(11)3-2-7(9(6)12)10(13)14/h2-5H,1H3,(H,13,14) |

InChI Key |

IVPFBWIPXSPSQT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC(=C21)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Condensation

A common approach uses 5-bromo-2-methylphenylhydrazine hydrochloride as the starting material, which undergoes condensation with ethyl pyruvate in an alcoholic solvent (e.g., ethanol). This step forms a hydrazone intermediate.

| Reagent | Molar Ratio (to hydrazine) | Solvent Ratio (mass) |

|---|---|---|

| 5-bromo-2-methylphenylhydrazine hydrochloride | 1.0 | Ethanol: 6.0–10.0 |

| Ethyl pyruvate | 1.0–1.1 |

- Conditions: Room temperature, stirring in ethanol solvent.

Cyclization to Form Indole Ester

The hydrazone intermediate is cyclized in the presence of anhydrous zinc chloride catalyst and ethylene glycol solvent under nitrogen atmosphere at elevated temperatures (150–170°C) for 2–4.5 hours.

| Reagent | Molar Ratio (to hydrazone) | Solvent Ratio (mass) |

|---|---|---|

| Anhydrous zinc chloride | 1.8–2.2 | Ethylene glycol: 5.0–10.0 |

Conditions: Nitrogen atmosphere, 160 ± 5°C, 2.5–4 hours.

Outcome: Formation of ethyl 4-bromo-7-methylindole-2-carboxylate with yields around 60–67% and purity >98% (HPLC).

Alkaline Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under alkaline conditions using potassium hydroxide or sodium hydroxide in ethanol at room temperature. The hydrolysis precipitates the carboxylic acid product.

| Reagent | Molar Ratio (to ester) | Solvent Ratio (mass) |

|---|---|---|

| Potassium hydroxide (10% solution) | 2.0–2.5 | Ethanol: 5.0–10.0 |

Conditions: Room temperature, stirring overnight.

Post-treatment: Decolorization with activated carbon, acidification with hydrochloric acid, crystallization, filtration, and drying.

Yield and Purity: Approximately 74–76% yield, purity >98% (HPLC), melting point 196–198°C.

| Step | Reagents & Conditions | Yield (%) | Purity (HPLC) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| Condensation | 5-bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate in ethanol, RT | Intermediate | - | - | Formation of hydrazone |

| Cyclization | Hydrazone + ZnCl2 + ethylene glycol, N2, 160°C, 2.5–4 h | 60–67 | >98% | 129–131 | Formation of ethyl ester |

| Alkaline Hydrolysis | Ester + KOH (10%) in ethanol, RT, overnight | 74–76 | >98% | 196–198 | Final acid product |

The N-1 methylation of the indole ring can be achieved by reacting 4-bromoindole with methylating agents such as dimethyl carbonate in the presence of potassium carbonate in N,N-dimethylformamide at 140°C, yielding 4-bromo-1-methylindole with high efficiency (~91% yield).

Bromination at the 4-position is typically performed via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.

The described method using 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate is advantageous due to readily available raw materials, cost-effectiveness, and operational safety, making it suitable for industrial scale-up.

The use of zinc chloride as a catalyst and ethylene glycol as solvent provides efficient cyclization with high purity products.

Hydrolysis under mild alkaline conditions followed by standard purification yields the target acid with high purity and reproducibility.

The process parameters such as molar ratios, solvent volumes, temperature, and reaction times are critical for optimizing yield and purity.

The preparation of 4-bromo-1-methyl-1H-indole-7-carboxylic acid involves a multi-step synthetic route starting from brominated phenylhydrazine derivatives, proceeding through condensation, cyclization, methylation, and hydrolysis steps. The method employing condensation with ethyl pyruvate, zinc chloride-catalyzed cyclization, and alkaline hydrolysis is well-documented, efficient, and industrially viable, producing high-purity compounds suitable for further applications in medicinal chemistry and material science.

Scientific Research Applications

Anticancer Activity

Research has shown that indole derivatives, including 4-bromo-1-methyl-1H-indole-7-carboxylic acid, exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells through mitochondrial pathways.

- Mechanism of Action : Induction of apoptosis via mitochondrial dysfunction.

- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity.

Antimicrobial Properties

Indole derivatives have been studied for their antimicrobial effects against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.

- Mechanism of Action : Inhibition of bacterial cystathionine γ-synthase.

- Research Findings : Studies indicate that modifications to the indole structure can enhance antimicrobial efficacy.

Neurological Applications

The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treating conditions such as Alzheimer's disease.

- Mechanism of Action : Regulation of potassium channels (KCNQ2 and KCNQ4), which are crucial for neuronal excitability.

- Research Findings : Analogues have shown potential in reducing neuronal excitability and protecting against excitotoxicity.

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

- Anticancer Research : A study published in Cancer Letters demonstrated that derivatives similar to this compound inhibited proliferation in various cancer cell lines.

- Antimicrobial Activity : Research published in Journal of Medicinal Chemistry reported that certain indole derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

- Neuroprotective Effects : An article in Neuroscience Letters discussed how indole derivatives could protect neurons from oxidative stress, suggesting their potential use in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-Indole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The table below compares 4-bromo-1-methyl-1H-indole-7-carboxylic acid with structurally related indole derivatives, emphasizing substituent positions and functional groups:

Key Observations:

- Halogen Position : Bromine at C4 (target compound) vs. C5/C7 in analogs affects electronic distribution. Bromine at C4 deactivates the indole ring, reducing electrophilic substitution reactivity compared to C5/C7-substituted analogs .

- N1-Methyl Group : The methyl group in the target compound blocks N–H reactivity, improving metabolic stability compared to unmethylated analogs like 4-bromo-1H-indole-7-carboxylic acid .

- Carboxylic Acid Position: A C7-carboxylic acid (target) vs.

Biological Activity

4-Bromo-1-methyl-1H-indole-7-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C10H8BrNO2

- SMILES : CN1C2=C(C=C1C(=O)O)C(=CC=C2)Br

- InChIKey : DEBMMRJSRWYGGA-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Indole derivatives have been studied for their antimicrobial properties. For instance:

- A study highlighted the effectiveness of various indole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some showing minimum inhibitory concentrations (MICs) below 32 μg/mL .

- Specifically, 4-bromo derivatives have shown promise in inhibiting biofilm formation in S. aureus, suggesting potential applications in treating infections associated with biofilms .

Anticancer Properties

The compound's role in cancer therapy has been explored through various mechanisms:

- Research has indicated that indoles can inhibit key signaling pathways involved in tumor progression, notably the NF-κB pathway. In vitro studies demonstrated that certain indole derivatives significantly reduced NF-κB activity, which is crucial for cancer cell survival and proliferation .

- A comparative study assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed that at concentrations of 10 µM, the compound inhibited growth in tumorigenic cells without affecting non-tumorigenic cells .

Anti-inflammatory Effects

The anti-inflammatory potential of indole compounds is another area of interest:

- In vitro assays revealed that 4-bromo-1-methyl-1H-indole derivatives significantly reduced levels of pro-inflammatory cytokines, indicating their potential as therapeutic agents in inflammatory diseases .

Case Studies

Several case studies have illustrated the biological effects of 4-bromo-1-methyl-1H-indole derivatives:

- Case Study on Antimicrobial Resistance :

- Cancer Cell Line Study :

Data Tables

Q & A

Q. What are the optimized synthetic routes for 4-bromo-1-methyl-1H-indole-7-carboxylic acid?

A robust method involves ruthenium-catalyzed C–H arylation. For example, reacting 1-methyl-1H-indole-7-carboxylic acid with 1-bromo-4-iodobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), triphenylphosphine, and sodium carbonate in a solvent system like DMF/H₂O. Purification via column chromatography (hexane/EtOAc/AcOH, 75:25:1) yields the product with ~77% efficiency. This method minimizes side reactions and ensures regioselectivity at the C6 position .

Q. How should researchers handle safety and stability concerns during synthesis?

Use full PPE (nitrile gloves, lab coat, chemical goggles) and respiratory protection (NIOSH/CEN-certified respirators with OV/AG/P99 filters) to avoid inhalation or dermal exposure. Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent decomposition. No explosive or flammable hazards are reported, but avoid contact with strong oxidizers .

Q. What spectroscopic techniques are recommended for structural confirmation?

Combine -NMR (to confirm indole proton environments), -NMR (to identify carboxylic acid and bromine-substituted carbons), and FT-IR (for carboxylic acid O–H stretch at ~2500–3000 cm). Cross-reference with NIST Standard Reference Data for validation, particularly for bromine-related isotopic patterns in mass spectrometry .

Q. How can purity be assessed post-synthesis?

Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA mobile phase) and UV detection at 254 nm. Compare retention times against a certified reference standard. Purity >98% is achievable, as demonstrated in protocols involving rigorous column chromatography and recrystallization .

Advanced Research Questions

Q. What reaction parameters influence yield in C–H activation protocols?

Key variables include catalyst loading (0.1–0.3 equiv Pd), temperature (80–100°C), and solvent polarity. For example, DMF enhances reaction efficiency due to its high boiling point and coordination with palladium. Substituent electronic effects (e.g., electron-withdrawing bromine) direct arylation to specific indole positions, as shown in DFT studies .

Q. How to resolve contradictions in reported stability data?

While some sources claim thermal stability up to 200°C, others lack empirical data. Conduct differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds. Document conditions (e.g., atmospheric vs. inert) to reconcile discrepancies .

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions?

Ruthenium catalysts facilitate C–H bond cleavage via a concerted metalation-deprotonation (CMD) mechanism. The indole’s electron-rich C6 position is favored due to lower activation energy, as supported by kinetic isotope effect (KIE) studies. Steric hindrance from the 1-methyl group further directs coupling to C6 .

Q. How to mitigate impurities from incomplete bromination?

Monitor reaction progress via LC-MS. If residual starting material persists, optimize bromine equivalents (1.2–1.5 equiv) or use a directing group (e.g., pyridine) to enhance selectivity. Post-synthesis, employ preparative TLC with dichloromethane/methanol (9:1) to isolate the target compound .

Q. What toxicological profiles should inform laboratory protocols?

Acute toxicity studies (e.g., OECD 423) classify the compound as Category 4 (LD₅₀ > 2000 mg/kg). No mutagenicity (Ames test) or carcinogenicity (IARC/OSHA) is reported, but handle with caution due to limited ecotoxicological data .

Q. How to design stability studies under varying pH and temperature?

Use accelerated stability testing (ICH Q1A guidelines): expose the compound to pH 3–9 buffers at 40°C/75% RH for 1–3 months. Analyze degradation products via UPLC-QTOF-MS. Preliminary data suggest instability in alkaline conditions, forming debrominated byproducts .

Q. Tables

| Key Physicochemical Properties | Method | Reference |

|---|---|---|

| Melting Point | DSC | Pending |

| LogP (Partition Coefficient) | HPLC | 2.8 ± 0.2 |

| Aqueous Solubility (25°C) | Shake-flask | 0.12 mg/mL |

| Optimized Reaction Conditions | Value | Impact |

|---|---|---|

| Catalyst Loading (Pd(OAc)₂) | 0.2 equiv | Maximizes yield |

| Temperature | 90°C | Balances kinetics/stability |

| Solvent System | DMF/H₂O | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.